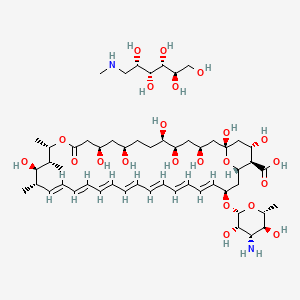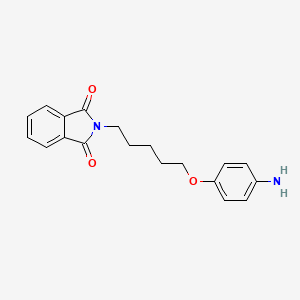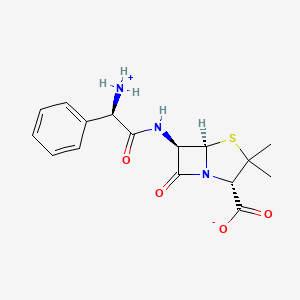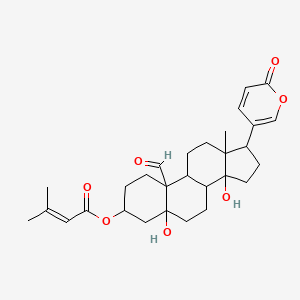
Acrihellin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acrihellin is a a cardioactive steroid, carditionic drug.
Wissenschaftliche Forschungsanwendungen
Cardiac Pacemaker Activity
Acrihellin, a cardiotonic drug, influences the spontaneous beating frequency of guinea pig sino-atrial preparations. High doses slightly accelerate spontaneous frequency. It notably affects the pacemaker activity in sheep cardiac Purkinje fibers, impacting the current underlying pacemaker activity, ik2. This activity suggests antiadrenergic effects similar to beta-adrenoceptor antagonists, indicating its unique interaction with adrenaline (Ziskoven, Wiemer, & Achenbach, 1983).
Spectral Analysis
A study detailed the complete assignment of all 1H and 13C NMR signals of acrihellin in chloroform solution, using heteronuclear 2D NMR techniques. This comprehensive analysis is crucial for understanding the chemical structure and properties of acrihellin, contributing to its further application in scientific research (Müller, Nonnenmacher, Kutscher, & Engel, 1991).
Chemical Stability and Properties
Research has shown that the concentration of acrihellin declines in oxygenated solutions due to its escape from the organ-bath, enriching in droplets sprayed from the solution surface. This study provides insights into the chemical stability and properties of acrihellin, which are important for its use in scientific experiments (Herzig, Lüllmann, Mohr, & Seemann, 1987).
Cardiosteroid Pharmacology
Acrihellin is identified as a semisynthetic compound of the aglycon hellebrigenin and is characterized as a cardiosteroid. Its positive inotropic effect is stronger compared to digoxin, especially in failing canine hearts. This study contributes to understanding its pharmacological effects and potential therapeutic applications (Stroman, Jakovlev, Metzenauer, Roth, & Thiemer, 1984).
Voltage Clamp Studies
Voltage clamp studies on acrihellin show it diminishes action potential duration and the plateau phase in cardiac Purkinje fibers. These findings are significant for understanding the electrophysiological impacts of acrihellin on cardiac cells (Wiemer, Achenbach, & Ziskoven, 1983).
Comparative Cardiac Effects
A study comparing acrihellin to digoxin and other compounds in anesthetized dogs showed that acrihellin reverses cardiovascular changes with dose-dependent positive inotropic effects. This research is crucial for understanding the relative efficacy of acrihellin in cardiac applications (Czyzewski, Asaad, De Vine, Sofia, & Diamantis, 1991).
Inotropic Interventions Comparison
Acrihellin's inotropic effects were investigated, showing a significant increase in peak tension and distinct responses to external calcium variations, similar to adrenaline. This research helps in understanding its mechanism of action compared to other inotropic agents (Achenbach, Ziskoven, & Wiemer, 1983).
Eigenschaften
CAS-Nummer |
67696-82-6 |
|---|---|
Produktname |
Acrihellin |
Molekularformel |
C29H38O7 |
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C29H38O7/c1-18(2)14-25(32)36-20-6-11-27(17-30)22-7-10-26(3)21(19-4-5-24(31)35-16-19)9-13-29(26,34)23(22)8-12-28(27,33)15-20/h4-5,14,16-17,20-23,33-34H,6-13,15H2,1-3H3/t20-,21+,22-,23+,26+,27-,28-,29-/m0/s1 |
InChI-Schlüssel |
RIOSSPWEPWYRLD-SBQWKNPYSA-N |
Isomerische SMILES |
CC(=CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC[C@@]2(C1)O)O)C5=COC(=O)C=C5)C)C=O)C |
SMILES |
CC(=CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=COC(=O)C=C5)C)C=O)C |
Kanonische SMILES |
CC(=CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=COC(=O)C=C5)C)C=O)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
67696-82-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3 beta,5,14-trihydroxy-19-oxo-5 beta-bufa-20,22-dienolide-3-(3-methylcrotonate) acrihellin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



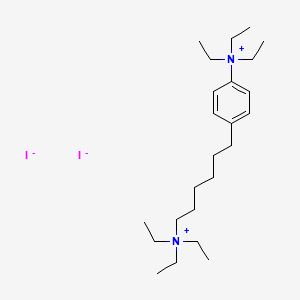
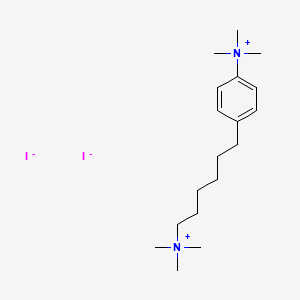
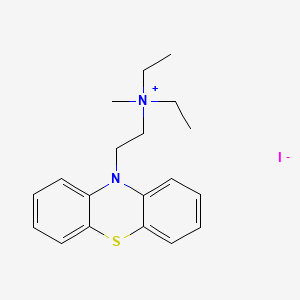
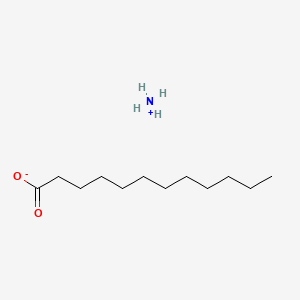
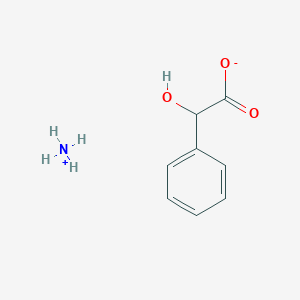
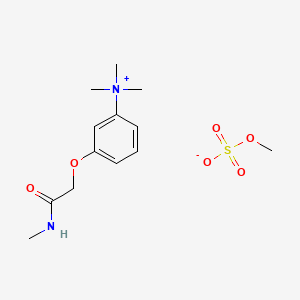
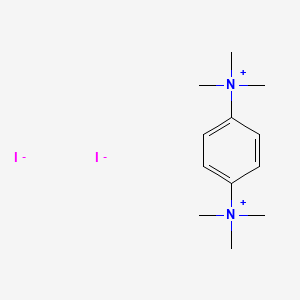
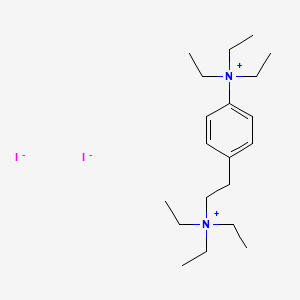
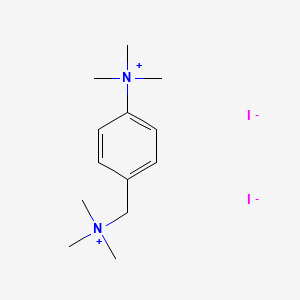

![(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione](/img/structure/B1664937.png)
